molecular formula C8H7BrFNO2 B1321023 methyl N-(4-bromo-3-fluorophenyl)carbamate CAS No. 396076-65-6

methyl N-(4-bromo-3-fluorophenyl)carbamate

Cat. No.: B1321023
CAS No.: 396076-65-6
M. Wt: 248.05 g/mol
InChI Key: DKQFMIYZLHXFOX-UHFFFAOYSA-N
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Description

Methyl N-(4-bromo-3-fluorophenyl)carbamate is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of carbamic acid and features a bromine and fluorine substituent on the phenyl ring

Scientific Research Applications

Methyl N-(4-bromo-3-fluorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(4-bromo-3-fluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-bromo-3-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine or fluorine atoms.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Hydrolysis: The primary amine and carbon dioxide.

Mechanism of Action

The mechanism of action of methyl N-(4-bromo-3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the context of its use and the specific biological or chemical system it is applied to.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4-bromo-3-chlorophenyl)carbamate
  • Methyl N-(4-bromo-3-methylphenyl)carbamate
  • Methyl N-(4-bromo-3-nitrophenyl)carbamate

Uniqueness

Methyl N-(4-bromo-3-fluorophenyl)carbamate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other carbamate derivatives.

Properties

IUPAC Name

methyl N-(4-bromo-3-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQFMIYZLHXFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound, m.p. 121-122° C., was prepared in accordance with the general method of example 81a) from 4-bromo-3-fluoroaniline and methyl chloroformate.
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Synthesis routes and methods II

Procedure details

To 33.3 g (0.3 mol) 3-fluoroaniline in 160 ml CH2Cl2 were added 450 ml of a 0.7 M aqueous NaHCO3-solution. The resulting mixture was treated dropwise with 34.6 ml (0.41 mol) methylchloroformate within a period of 20 min. After stirring overnight the layers were separated and the organic layer was washed with saturated aqueous NaCl and dried with MgSO4. After evaporation of ca.60% of the solvent, 600 ml of hexane were added, whereby (3-Fluoro-phenyl)-carbamic acid methyl ester precipitated as a colorless solid that was filtered off and dried i.v (41 g (81%)). The solid was dissolved in 600 ml acetonitrile and treated subsequently with 50 g (0.28 mmol) N-bromosuccinimide and 2.13 ml (0.024 mol) trifluormethane sulfonic acid. After stirring at room temperature during 12 hours ca 50% of the solvent were evaporated, the resulting mixture diluted with 1000 ml EtOAc, and washed subsequently with saturated aqueous NaHCO3 and saturated aqueous NaCl. Drying of the combined organic layers with MgSO4, evaporation of the solvent, and column chromatography on silica gel with hexane/EtOAc 8:1 and then 2:1 gave 39 g (64%) (4-Bromo-3-fluoro-phenyl)-carbamic acid methyl ester as a colorless solid, that was dissolved in 390 ml acetonitrile, treated subsequently with 39 g (0.172 mol) N-iodosuccinimide and 1.4 ml (0.016 mol) trifluormethanesulfonic acid at 0° C. and left to stirr at room temperature during 10 hours. Cooling the reaction mixture to 0° C. led to precipitation of (4-Bromo-5-fluoro-2-iodo-phenyl)-carbamic acid methyl ester as colorless crystals that were filtered off and dried (26.7g, 44%). Dilution of the filtrate with 600 ml hexane followed by subsequent washing with saturated aqueous NaHCO3 and 0.5M aqueous NaS2O3, drying of the organic layer with MgSO4, evaporation of the solvent, and recrystallization of the residue in acetonitrile gave an additional 6.3 g (12%) of (4-Bromo-5-fluoro-2-iodo-phenyl)-carbamic acid methyl ester (total: 33 g, 56%), MS: 373 (M, 1Br).
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